
Difluoromethane
Overview
Description
Difluoromethane, also known as methylene fluoride, is an organic compound with the chemical formula CH₂F₂. It is a colorless gas at room temperature and is slightly soluble in water. This compound is primarily used as a refrigerant and is known for its high thermal stability and low boiling point .
Mechanism of Action
Target of Action
Difluoromethane, also known as HFC-32 or Methylene Fluoride, is an organic compound of the dihalogenoalkane variety . It is primarily used in endothermic processes such as refrigeration or air conditioning . It is also used as a fire extinguishant due to its ability to undergo endothermic processes . In the context of biological systems, this compound has been found to be a reversible inhibitor of methane oxidation by Methylococcus capsulatus .
Mode of Action
It has been found to inhibit methane oxidation in methylococcus capsulatus, a methanotrophic bacterium . This suggests that this compound may interact with the enzymes involved in methane oxidation, thereby inhibiting this process.
Biochemical Pathways
This compound’s primary interaction is with the methane oxidation pathway in methanotrophic bacteria . Methanotrophs play a crucial role in the global carbon cycle by oxidizing methane, a potent greenhouse gas, to carbon dioxide. By inhibiting methane oxidation, this compound could potentially impact this important biochemical pathway.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. It was found that about 2.1% of inhaled this compound was absorbed and that steady-state blood levels were achieved within 2 hours and were proportional to dose . Carbon dioxide was the major metabolite of this compound at all exposure levels .
Result of Action
The primary result of this compound’s action in biological systems is the inhibition of methane oxidation in methanotrophic bacteria . This could potentially impact the global carbon cycle by reducing the conversion of methane to carbon dioxide.
Action Environment
This compound is a colorless gas that is slightly soluble in water, with a high thermal stability . It tends to enter the environment via the gas phase and accumulates there more commonly than in soils or sediments . Its action as an inhibitor of methane oxidation in methanotrophic bacteria would therefore primarily occur in environments where these bacteria are present and methane is being produced or consumed.
Biochemical Analysis
Biochemical Properties
Difluoromethane plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with methane monooxygenase, an enzyme involved in the oxidation of methane . This interaction is significant as it inhibits the enzyme’s activity, thereby affecting the biochemical pathways involving methane oxidation. Additionally, this compound can participate in hydrogen bonding, although it is considered a weak hydrogen bond acceptor .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to inhibit methanotrophy, a process carried out by methane-oxidizing bacteria . This inhibition affects cellular metabolism by blocking the oxidation of methane, which is a crucial energy source for these bacteria. Furthermore, this compound can influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of methane monooxygenase, inhibiting its activity and preventing the oxidation of methane . This binding interaction is reversible, allowing for the restoration of enzyme activity upon removal of this compound. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is relatively stable, with minimal degradation over extended periods . Its inhibitory effects on enzymes and cellular processes can diminish over time as the compound is metabolized or excreted. Long-term exposure to this compound in in vitro and in vivo studies has shown that its effects on cellular function can be reversible upon cessation of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has minimal toxic effects . At high doses, it can cause adverse effects such as reduced breathing rate and salivation . These effects are generally reversible upon cessation of exposure. Threshold effects have been observed, indicating that there is a specific concentration above which this compound’s toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation and subsequent excretion. The primary route of excretion is through exhalation of carbon dioxide, a metabolite of this compound . Urinary excretion of this compound and its metabolites is also observed, although to a lesser extent . The metabolic pathways involving this compound are crucial for its detoxification and removal from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the body . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It is primarily localized in the cytoplasm, where it can interact with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoromethane can be synthesized through the reaction of methane with fluorine gas. The reaction is typically carried out in the presence of a catalyst such as alumina or magnesium oxide. The reaction equation is as follows: [ \text{CH}_4 + 2\text{F}_2 \rightarrow \text{CH}_2\text{F}_2 + 2\text{HF} ] This reaction is exothermic and requires specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
Industrially, this compound is produced by reacting dichloromethane with hydrogen fluoride in the liquid phase using antimony pentachloride as a catalyst. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Difluoromethane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form difluoromethanol or other fluorinated compounds.
Reduction Reactions: This compound can be reduced to form methane and other hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen fluoride, and various catalysts such as antimony pentachloride and alumina. The reactions typically require specific temperature and pressure conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include difluoromethanol, methane, and other fluorinated hydrocarbons .
Scientific Research Applications
Difluoromethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in organic synthesis.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a propellant in medical aerosols.
Industry: This compound is widely used as a refrigerant in air conditioning and refrigeration systems due to its low global warming potential
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoromethane include:
Chlorothis compound (CHClF₂): Used as a refrigerant and in the production of fluoropolymers.
Trifluoromethane (CHF₃): Used as a refrigerant and in the semiconductor industry.
Tetrafluoromethane (CF₄): Used in plasma etching and as a refrigerant.
Uniqueness
This compound is unique due to its high thermal stability, low boiling point, and low global warming potential. These properties make it an ideal choice for use as a refrigerant and in various industrial applications .
Properties
IUPAC Name |
difluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRIWBAIICGTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F2 | |
| Record name | DIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029597, DTXSID901045808 | |
| Record name | Difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon fluoride (CF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.023 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline] | |
| Record name | DIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane, difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-51.65 °C | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.44% at 25 °C, Soluble in ethanol | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430 | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.26X10+4 mm Hg at 25 °C | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless gas at ambient conditions | |
CAS No. |
75-10-5, 2154-59-8 | |
| Record name | DIFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Difluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon fluoride (CF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylene, difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JW9K722X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-136.8 °C | |
| Record name | Difluoromethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of difluoromethane that make it suitable as a refrigerant?
A1: this compound possesses several characteristics beneficial for refrigerant applications:
- Zero Ozone Depletion Potential (ODP): Unlike chlorofluorocarbons (CFCs), this compound does not contain chlorine atoms, eliminating its potential to deplete stratospheric ozone. []
- Thermodynamic Properties: this compound exhibits favorable thermodynamic properties, such as vapor pressure and latent heat of vaporization, making it suitable for refrigeration cycles. [, , ]
- Energy Efficiency: Compared to some other alternatives, this compound demonstrates higher energy efficiency, potentially leading to reduced energy consumption in refrigeration systems. []
Q2: Are there any azeotropic mixtures formed with this compound that are relevant to refrigeration?
A3: Yes, this compound forms azeotropic mixtures with certain HFCs. For instance, a binary azeotrope is formed with 1,1,1,2-tetrafluoroethane (HFC-134a), which has been investigated as a potential refrigerant blend. []
Q3: What is the molecular structure of this compound?
A4: this compound has a tetrahedral molecular geometry with a central carbon atom bonded to two hydrogen atoms and two fluorine atoms. [, ]
Q4: How can spectroscopic techniques be used to characterize this compound?
A4: Various spectroscopic methods provide insights into the structure and properties of this compound:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes of this compound. []
- Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, particularly useful for studying symmetrical molecules like this compound. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure and purity of this compound, utilizing the magnetic properties of its atomic nuclei. []
- Microwave Spectroscopy: This technique helps determine the rotational constants and structure of this compound in the gas phase. [, ]
Q5: What is known about the phase behavior of this compound?
A6: this compound exhibits complex phase behavior, particularly under high pressure. Studies have investigated its vapor-liquid equilibria, critical properties, and phase transitions in various conditions. [, , , , ]
Q6: How does the solubility of this compound vary in different solvents?
A7: The solubility of this compound is dependent on the solvent and temperature. Research indicates it has higher solubility in alcohols compared to water, with solubility decreasing as temperature rises. [] Studies on ionic liquids have also explored their potential as solvents for this compound, particularly for separation processes. []
Q7: Is this compound involved in any significant catalytic reactions?
A8: While this compound itself is not a catalyst, it is a product in several catalytic reactions. For example, it can be produced through the hydrodechlorination of dichlorothis compound (CFC-12) using palladium-gold catalysts. [] This reaction is important for converting ozone-depleting substances into less harmful compounds.
Q8: What factors influence the selectivity of catalysts used in the production of this compound?
A9: The selectivity of catalysts, like the palladium-gold catalysts used in CFC-12 hydrodechlorination, is influenced by factors such as the degree of alloying between the metals, support material, and reaction conditions. [] For instance, a higher degree of palladium-gold alloying has been shown to enhance selectivity towards this compound. []
Q9: What is the environmental impact of this compound compared to CFCs?
A10: this compound has a significantly lower environmental impact than CFCs. While it is a greenhouse gas with a global warming potential (GWP), its GWP is substantially lower than that of CFCs, making it a more environmentally friendly alternative. [, ]
Q10: Are there any efforts to develop more sustainable practices related to this compound?
A10: Yes, research is ongoing to develop more sustainable practices for this compound, including:
- Recycling and Recovery: Implementing efficient methods to recover and recycle this compound from refrigeration systems to minimize its release into the atmosphere. []
- Development of Alternatives: Exploring alternative refrigerants with even lower GWP than this compound to further reduce environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1196839.png)
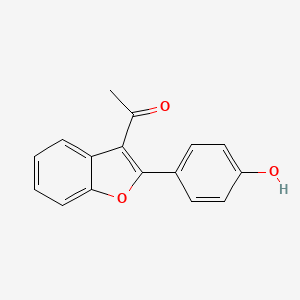


![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)
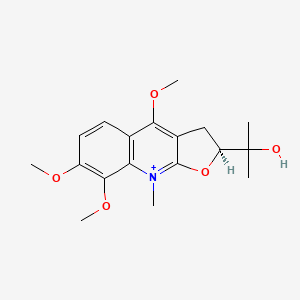

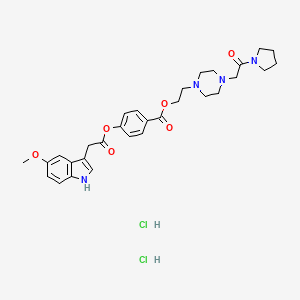


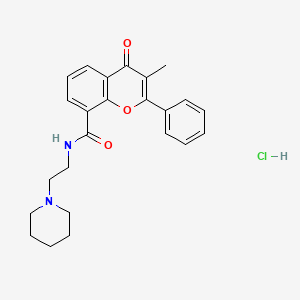
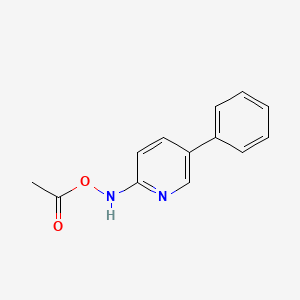

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
